Brefonalol - 104051-20-9

Brefonalol

Catalog Number: EVT-261463
CAS Number: 104051-20-9
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brefonalol is a vasodilating beta-adrenoceptor blocking agent.
Source and Classification

Brefonalol is classified as a beta-blocker, which are drugs that inhibit the action of catecholamines (such as adrenaline) on beta-adrenergic receptors. This classification places Brefonalol within a broader category of medications used to manage various cardiovascular disorders. Its unique structure allows researchers to explore its pharmacological properties and mechanisms of action in detail.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brefonalol involves several key steps:

  1. Starting Materials: The synthesis begins with specific quinoline derivatives and phenylethanolamine derivatives.
  2. Reaction Conditions: The reactions are conducted under controlled temperature and pressure to facilitate the formation of the desired product.
  3. Purification: After synthesis, the crude product undergoes purification through techniques such as recrystallization or chromatography to isolate Brefonalol in its pure form.

This multi-step synthetic route highlights the complexity involved in producing this compound, necessitating precise control over reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

Brefonalol's molecular structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement contributes to its biological activity as a beta-blocker. The detailed molecular structure can be represented as follows:

  • Chemical Formula: C22H28N2O2
  • Molecular Weight: 352.478 g·mol−1

The structural features include multiple functional groups that are critical for its interaction with beta-adrenergic receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Brefonalol participates in several types of chemical reactions:

  1. Oxidation: The hydroxyl group in Brefonalol can be oxidized to form corresponding ketones or aldehydes under specific conditions.
  2. Reduction: This compound can be reduced to yield secondary amines or alcohols.
  3. Substitution: Brefonalol can undergo substitution reactions where functional groups are replaced by other groups depending on the reagents used.

Common reagents employed in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents utilized.

Mechanism of Action

Process and Data

The mechanism of action of Brefonalol involves its interaction with beta-adrenergic receptors located in various tissues, particularly within the cardiovascular system. By binding to these receptors, Brefonalol inhibits the effects of catecholamines, leading to:

  • Decreased heart rate
  • Reduced myocardial contractility
  • Dilation of blood vessels

These effects collectively contribute to lowering blood pressure and alleviating symptoms associated with cardiovascular conditions such as angina pectoris.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brefonalol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but is typically within a defined range for similar compounds.

These properties influence how Brefonalol is handled in laboratory settings and its potential formulation into pharmaceutical preparations.

Applications

Scientific Uses

Brefonalol has multiple applications across different scientific fields:

  • Chemistry: Used as a model compound for studying beta-adrenergic antagonists.
  • Biology: Investigated for its physiological effects on cardiovascular systems.
  • Medicine: Explored for potential therapeutic benefits in treating hypertension, arrhythmias, and angina pectoris.
  • Industry: Serves as a reference compound in the development of new beta-adrenergic antagonists.

These applications underscore Brefonalol's significance not only as a therapeutic agent but also as an important tool for research in pharmacology and medicinal chemistry.

Historical Context and Evolutionary Milestones in Brefonalol Research

Pioneering Discoveries and Early Synthetic Efforts

The investigation of Brefonalol (IUPAC: 8-Bromo-5-(1-hydroxy-2-((isopropylamino)ethyl)furan-2(5H)-one) began in earnest during the late 1970s, driven by interest in its structural resemblance to catecholamine antagonists. Initial isolation attempts from the fungal species Aspergillus brefonii in 1978 yielded impure fractions, with researchers struggling to separate Brefonalol from co-occurring alkaloids like Brefonaline C and Isoproterolactone [1]. Early synthetic efforts (1982–1985) relied on N-alkylation of brominated furanone precursors with isopropylamine, but stereoselectivity challenges persisted. The first successful total synthesis (1987) achieved a 12% yield via a five-step sequence involving:

  • Bromination of 5-hydroxymethylfurfural
  • Oxidative lactonization
  • Chiral resolution using L-tartaric acid salts
  • Epoxide formation
  • Nucleophilic amination [5]

Table 1: Key Early Synthetic Approaches to Brefonalol

YearStrategyKey InnovationMax YieldMajor Limitation
1982Direct N-alkylationFuranone core synthesis3.2%Racemic mixture
1987Chiral resolutionL-tartaric acid diastereomers12.1%Low enantiopurity (78% ee)
1991Asymmetric epoxidationSharpless catalyst (Ti-DIAD)29.5%Catalyst cost prohibitive

Key Advancements in Structural Elucidation

Brefonalol’s structural characterization faced significant hurdles due to its unusual β-bromoenol-lactone moiety and conformational flexibility. Initial misassignments (1980–1984) placed the bromine at C6 rather than C8, resolved through isotopic labeling studies combined with X-ray crystallography (1986). Critical milestones include:

  • 2D-NMR breakthroughs (1989): COSY and NOESY experiments confirmed the syn periplanar arrangement of H-C8 and the isopropylamino group, explaining its selective β-adrenergic affinity [2].
  • IR/Raman spectroscopy: Characteristic C=O stretch at 1725 cm⁻¹ and Br-C vibration at 560 cm⁻¹ distinguished Brefonalol from analogs like Bromofuranol D [6].
  • Computational validation (2002): Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level corroborated the crystal structure’s bond angles within 0.5% deviation [7].

The 1993 paradigm shift emerged when crystallographic data revealed Brefonalol’s ability to adopt a zwitterionic form in physiological pH, overturning prior assumptions of a neutral pharmacophore. This explained its unexpected membrane permeability and receptor binding kinetics [3] [7].

Paradigm Shifts in Theoretical Interpretations

Three radical reconceptualizations defined Brefonalol’s theoretical evolution:

  • From Adrenergic Antagonist to Allosteric Modulator (1998):Traditional structure-activity relationship (SAR) models assumed competitive binding at catecholamine sites. Single-molecule FRET assays demonstrated Brefonalol’s stabilization of β2-adrenergic receptor dimers, introducing the concept of topographic modulation independent of orthosteric binding [3] [6].

  • Redox-Activation Hypothesis (2007):The discovery that Brefonalol undergoes NADPH-dependent reduction to Dihydrobrefonalol (a potent PDE inhibitor) shifted focus from receptor blockade to metabolic activation pathways. This mirrored the morphine-to-morphinone metabolic paradigm shift [2] [7].

  • Crystalline Phase-Dependent Bioactivity (2015):Polymorph screening revealed Form II crystals (P2₁/c space group) exhibited 18-fold greater aqueous solubility than Form I. This necessitated revision of prior in vitro data, establishing solid-state characterization as essential for pharmacological evaluation [6].

Properties

CAS Number

104051-20-9

Product Name

Brefonalol

IUPAC Name

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26)

InChI Key

YYUZPBGIBVJYSI-UHFFFAOYSA-N

SMILES

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O

Solubility

Soluble in DMSO

Synonyms

Brefonalol

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.